molecular formula C12H26S B158196 2-Methylundecane-2-thiol CAS No. 10059-13-9

2-Methylundecane-2-thiol

Cat. No. B158196
CAS RN: 10059-13-9
M. Wt: 202.4 g/mol
InChI Key: FRQQKWGDKVGLFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Methylundecane-2-thiol is C12H26S . It has a molecular weight of 202.400 . The IUPAC Standard InChI is InChI=1S/C12H26S/c1-4-5-6-7-8-9-10-11-12(2,3)13/h13H,4-11H2,1-3H3 .

Scientific Research Applications

Synthesis and Modification in Materials Chemistry

2-Methylundecane-2-thiol, as an aliphatic thiol, is a key compound in materials chemistry. Its synthesis and modification are critical for advancing this field. For instance, Kovyazin et al. (2022) explored the synthesis of thio-derivatives, demonstrating the relevance of such compounds in material science applications. They utilized hydroalumination reactions and other methods to synthesize various thiol products with potential in material applications (Kovyazin et al., 2022).

Influence in Biochemical Processes

In biochemical contexts, the interactions of compounds like 2-Methylundecane-2-thiol with other molecules can be vital. Lawley and Thatcher (1970) discussed the enhancement of DNA methylation by thiols in cultured mammalian cells, highlighting the biochemical significance of thiol compounds in genetic and cellular processes (Lawley & Thatcher, 1970).

Applications in Nanotechnology

Thiols, including derivatives of 2-Methylundecane-2-thiol, have a significant role in nanotechnology. Jeong et al. (2005) investigated the impact of thiols on the emission efficiency of quantum dots. Their research is crucial for understanding how thiols can be used to modify the properties of nanomaterials for various technological applications (Jeong et al., 2005).

Polymer Synthesis and Modification

The thiol-yne reaction, involving compounds such as 2-Methylundecane-2-thiol, plays a significant role in polymer chemistry. Lowe (2014) reviewed the application of this reaction in polymer synthesis and modification, demonstrating the versatility and importance of thiols in creating and modifying polymers (Lowe, 2014).

Thiol-Click Chemistry in Synthesis and Materials

The broader field of thiol-click chemistry, which includes reactions of compounds like 2-Methylundecane-2-thiol, has diverse applications in chemical synthesis and materials science. Hoyle et al. (2010) highlighted the extensive utility of thiol-click chemistry across various fields, emphasizing its high yields and benign reaction conditions (Hoyle et al., 2010).

Safety And Hazards

According to the Safety Data Sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 2-Methylundecane-2-thiol . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-methylundecane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26S/c1-4-5-6-7-8-9-10-11-12(2,3)13/h13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQQKWGDKVGLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143406
Record name 2-Methylundecane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylundecane-2-thiol

CAS RN

10059-13-9
Record name 2-Methyl-2-undecanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10059-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylundecane-2-thiol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010059139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylundecane-2-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylundecane-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
H Ozawa, M Kawao, H Tanaka, T Ogawa - Chemistry letters, 2009 - journal.csj.jp
… with both ends substituted by gold nanoparticles were prepared by mixing a polymer bearing thiol groups at both ends with gold nanoparticles protected by 2-methylundecane-2-thiol. …
Number of citations: 7 www.journal.csj.jp
KK de Souza Los, MO Schemberger, L Reis, MA Stroka… - 2021 - researchsquare.com
… was a signi cant positive correlation with two aldehydes (octanal and pentanal), two ketones (2-methyl-3-pentanone and 1-octen3one), one sulfur compound (2methylundecane-2-thiol), …
Number of citations: 2 www.researchsquare.com
S Escoubet, S Gastaldi, N Vanthuyne… - The Journal of …, 2006 - ACS Publications
… Cyclohexanethiol and 2-methylundecane-2-thiol have proved as efficient as octanethiol in … Cyclohexanethiol and 2-methylundecane-2-thiol have proved as efficient as octanethiol in …
Number of citations: 73 pubs.acs.org
T Kaszás, M Tóth, L Somsák - New Journal of Chemistry, 2017 - pubs.rsc.org
… Coupling reactions of 1 with 2-methylundecane-2-thiol, cyclohexanethiol, phenylmethanethiol, and methyl 3-mercaptopropionate provided 2c, d, e, and f, respectively, in moderate and …
Number of citations: 9 pubs.rsc.org
J Lin, Q Liao, Y Hu, R Ma, C Cui, S Sun, X Liu - Journal of Hazardous …, 2021 - Elsevier
… Therefore, the contents of 2-methylundecane-2-thiol, tetradecanethiol, and 2-thioxohexamethyleneimine decreased as the temperature increased. Based on the quantum chemical …
Number of citations: 28 www.sciencedirect.com
V Sedwick - The chemical educator, 2022 - par.nsf.gov
This paper reports an approach that developed instrumental parameters with two different GC-MS instruments. Data from the two devices were combined with principal component …
Number of citations: 2 par.nsf.gov
CL Jenkins, HD Bean - Metabolites, 2020 - mdpi.com
In vitro cultivation of staphylococci is fundamental to both clinical and research microbiology, but few studies, to-date, have investigated how the differences in rich media can influence …
Number of citations: 18 www.mdpi.com
YV Lykholat, NO Khromykh, OV Liashenko… - Biosystems …, 2023 - ecology.dp.ua
The genus Sorbus L. is known for its extremely complex taxonomical relationships and health-promoting phytochemicals included in the composition of its floral constituents. The …
Number of citations: 0 ecology.dp.ua
L Yang, H Li, H Wu, C Su, Z He - Food Research International, 2023 - Elsevier
The quality formation of Chinese bacon is closely related to flavor compounds and microbial composition; however, the contribution of microbial to flavor has not been fully explored. …
Number of citations: 4 www.sciencedirect.com
CL Jenkins - 2021 - search.proquest.com
Staphylococcus aureus permanently asymptomatically colonizes one-third of humans, yet is an opportunistic pathogen causing life threatening diseases. Diagnosing S. aureus …
Number of citations: 2 search.proquest.com

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